molecular formula C14H14N6O3S4 B2383463 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide CAS No. 851861-44-4

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide

Cat. No.: B2383463
CAS No.: 851861-44-4
M. Wt: 442.55
InChI Key: ZPPNZRRMTNNWPX-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a 1,3,4-oxadiazole ring via a sulfanylacetic acid bridge. The thiadiazole moiety is substituted with an ethylsulfanyl group, while the oxadiazole is functionalized with a thiophene-2-carboxamide chain. This structure combines sulfur- and nitrogen-rich heterocycles, which are known for diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties . The synthesis likely involves sequential alkylation and cyclization steps, as evidenced by analogous protocols for related compounds (e.g., alkylation of thiadiazole thiols followed by oxadiazole formation via hydrazine intermediates) .

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S4/c1-2-24-14-20-18-12(27-14)16-9(21)7-26-13-19-17-10(23-13)6-15-11(22)8-4-3-5-25-8/h3-5H,2,6-7H2,1H3,(H,15,22)(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPNZRRMTNNWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 5-ethylsulfanyl-1,3,4-thiadiazole: This can be achieved by reacting ethylthiol with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.

    Synthesis of 2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl chloride: This intermediate is prepared by reacting the previously formed thiadiazole with chloroacetyl chloride.

    Formation of 5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazole: This step involves the reaction of the intermediate with thiosemicarbazide and subsequent cyclization to form the oxadiazole ring.

    Final coupling with thiophene-2-carboxamide: The final compound is obtained by coupling the oxadiazole intermediate with thiophene-2-carboxamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and oxadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

The compound is primarily noted for its antiproliferative and antimicrobial properties . Research indicates that derivatives of thiophene and oxadiazole exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that compounds containing oxadiazole and thiadiazole moieties can inhibit the proliferation of cancer cells. For instance, derivatives tested against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) demonstrated promising results in terms of cytotoxicity and selectivity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : The presence of the thiophene and oxadiazole groups enhances the compound's ability to combat various bacterial and fungal strains. This has been supported by studies that evaluated the antimicrobial efficacy of similar compounds against a range of pathogens .

Pharmacological Applications

The structural characteristics of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide position it as a candidate for several pharmacological applications:

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in breast and colon cancer cell lines
AntimicrobialEffective against various bacterial and fungal pathogens
Anti-inflammatoryPotential as a 5-lipoxygenase inhibitor based on docking studies
Anti-tubercularExhibits activity against Mycobacterium tuberculosis

Material Science Applications

Beyond biological applications, the unique structural features of this compound can be leveraged in material science:

  • Organic Electronics : Thiophene derivatives are known for their electronic properties; thus, compounds like this compound may be explored for use in organic semiconductors or photovoltaic devices.

Case Studies

Several studies illustrate the effectiveness of similar compounds in practical applications:

Case Study 1: Anticancer Research

A study focused on synthesizing thiophene-containing oxadiazole derivatives showed that certain compounds exhibited IC50 values in low micromolar ranges against multiple cancer cell lines. These findings highlight the potential for further development into anticancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of thiophene derivatives indicated significant inhibition against both Gram-positive and Gram-negative bacteria. This study underscores the viability of these compounds as leads for antibiotic development .

Mechanism of Action

The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound can inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan synthesis.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

    Herbicidal Activity: The compound can inhibit the photosynthetic electron transport chain in plants, leading to the production of reactive oxygen species and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Oxadiazole Hybrids

  • N-(5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide (): This compound replaces the oxadiazole ring with a triazole, reducing conformational rigidity. The ethylsulfanyl-thiadiazole moiety is retained, but the absence of the sulfanylacetic acid bridge may limit its ability to interact with biological targets requiring extended hydrophobic pockets. No bioactivity data is provided, but triazole-thiadiazole hybrids are often explored for antimicrobial applications .
  • The 2-aminothiazole substituent on the oxadiazole may improve hydrogen-bonding interactions compared to the ethylsulfanyl group in the target compound. Reported synthetic yields (~70–85%) are lower than those for the target compound’s thiadiazole precursors (up to 97% in ) .

Sulfanyl-Linked Thiadiazole Derivatives

  • 5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic Acid Derivatives (): These compounds share the sulfanylacetic acid bridge but lack the oxadiazole-thiophene extension. They demonstrate anticonvulsant and anticancer activity in preliminary studies, suggesting that the target compound’s oxadiazole-thiophene moiety could modulate selectivity or potency .
  • Such sulfonamide derivatives are often more resistant to enzymatic degradation than sulfanyl analogs but may exhibit higher toxicity .

Oxadiazole-Based Antioxidants ()

  • 1-(Substituted)-2-({5-[(Naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanones: These compounds exhibit antioxidant activity due to the naphthyloxy group’s radical-scavenging properties. The target compound’s thiophene carboxamide group may confer similar activity, though direct comparisons require experimental validation .

Bioactivity and Structure-Activity Relationships (SAR)

  • Oxadiazole Linkers : Rigid oxadiazole rings stabilize molecular conformation, favoring interactions with enzymatic active sites .
  • Thiophene Carboxamide : This group may mimic natural substrates in biological systems, as seen in kinase inhibitors or protease antagonists .

Biological Activity

The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide represents a complex structure that combines various heterocyclic moieties known for their significant biological activities. This article reviews the biological activity of this compound and its potential therapeutic applications based on recent research findings.

Structural Composition

The compound consists of:

  • Thiadiazole and oxadiazole rings: These five-membered heterocycles are known for their pharmacological properties.
  • Thiophene and carboxamide groups: These contribute to the compound's stability and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and oxadiazole exhibit notable antimicrobial properties. For instance, compounds containing these moieties have shown effectiveness against various bacterial strains, including resistant strains. The mechanism is primarily attributed to their ability to disrupt microbial cell wall synthesis and function .

Anticancer Properties

Studies have demonstrated that compounds similar to this compound possess significant anticancer activity. For example:

  • Cell Viability Assays : Compounds have been tested on various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), showing reduced cell viability with IC50 values indicating potent cytotoxicity .
  • Mechanisms of Action : The anticancer effects are linked to apoptosis induction and cell cycle arrest at specific phases (G0/G1 or G2/M), depending on the compound structure .

Anti-inflammatory Effects

The presence of certain functional groups in the compound may confer anti-inflammatory properties. Research has highlighted that thiadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound is significantly influenced by their structural components:

  • Substituents : The ethylsulfanyl group enhances the antimicrobial and anticancer activities.
  • Ring Systems : The combination of thiadiazole and oxadiazole rings is crucial for maximizing biological efficacy .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Compound 13 : Exhibited significant cytotoxicity against both MCF-7 and LoVo cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin.
  • Compound 2g : Demonstrated potent anti-proliferative effects on MCF-7 cells by inhibiting CDK9 and STAT3 transcriptional activity through molecular docking studies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step organic reactions, including heterocyclization of thiosemicarbazides with carbon disulfide (to form the thiadiazole core) followed by alkylation or substitution reactions to introduce functional groups like ethylsulfanyl and oxadiazole moieties .
  • Methodological Tip : Use polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to maximize yields. Monitor reaction progress via TLC or HPLC .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions, mass spectrometry (MS) for molecular weight confirmation, and IR spectroscopy to identify functional groups (e.g., C=O, C=N) .
  • Critical Step : Compare experimental spectral data with computational predictions (e.g., using PubChem or ChemSpider entries) to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screen for antimicrobial activity using disk diffusion assays (e.g., against E. coli or S. aureus) and cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Note : Prioritize assays based on structural analogs; e.g., thiadiazole derivatives often show enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Strategy : Synthesize analogs with modifications to the ethylsulfanyl, oxadiazole, or thiophene groups. For example:

  • Replace ethylsulfanyl with methylsulfanyl to assess hydrophobicity effects.
  • Substitute the oxadiazole ring with triazole to study heterocycle rigidity .
    • Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like DNA topoisomerases or kinases .

Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Hypotheses : Investigate pharmacokinetic limitations (e.g., poor solubility or metabolic instability).
  • Methodology :

  • Measure logP values to assess lipophilicity; use PEGylation or prodrug strategies to improve bioavailability .
  • Perform metabolite profiling via LC-MS to identify degradation pathways .

Q. What advanced techniques are recommended for elucidating reaction mechanisms in its synthesis?

  • Tools : Isotopic labeling (e.g., ¹⁵N or ³⁴S) to track heterocycle formation during cyclization steps .
  • Kinetic Studies : Use stopped-flow NMR or in situ IR spectroscopy to monitor intermediate formation .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Approach : Perform molecular dynamics simulations to study interactions with off-target proteins (e.g., cytochrome P450 enzymes) and refine substituents to minimize off-target binding .
  • Software Recommendations : AutoDock Vina for docking studies; Gaussian for DFT calculations on reaction intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition IC₅₀ values across studies?

  • Root Causes : Variability in assay conditions (e.g., pH, buffer composition) or enzyme purity.
  • Resolution : Replicate assays under standardized conditions (e.g., pH 7.4, 25°C) using commercially validated enzymes (e.g., Sigma-Aldryich COX-2) .

Q. Why do some analogs show unexpected toxicity in mammalian cells despite low microbial cytotoxicity?

  • Investigation : Screen for mitochondrial toxicity (e.g., JC-1 staining for membrane potential) and check for off-target interactions with tubulin or ion channels .

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